Gitalin (amorphous)

Description

Properties

CAS No. |

1405-76-1 |

|---|---|

Molecular Formula |

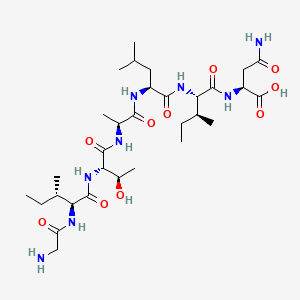

C31H56N8O10 |

Molecular Weight |

700.835 |

IUPAC Name |

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C31H56N8O10/c1-9-15(5)23(37-22(42)13-32)29(46)39-25(18(8)40)30(47)34-17(7)26(43)35-19(11-14(3)4)27(44)38-24(16(6)10-2)28(45)36-20(31(48)49)12-21(33)41/h14-20,23-25,40H,9-13,32H2,1-8H3,(H2,33,41)(H,34,47)(H,35,43)(H,36,45)(H,37,42)(H,38,44)(H,39,46)(H,48,49)/t15-,16-,17-,18+,19-,20-,23-,24-,25-/m0/s1 |

InChI Key |

APSWDBKJUOEMOA-MTEWDWANSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Gitalin

Botanical Sources and Their Relevance to Gitalin Isolation

The primary botanical source for gitalin is Digitalis purpurea, commonly known as the purple foxglove. kisti.re.krresearchgate.net This biennial plant, belonging to the Plantaginaceae family, is renowned for its rich concentration of various cardiac glycosides, which are stored predominantly in its leaves. researchgate.netresearchgate.net The presence of a complex mixture of these compounds, including digitoxin (B75463), gitoxin (B194528), and gitalin, makes Digitalis purpurea a plant of significant medicinal interest. medipol.edu.tr

The isolation of gitalin is directly influenced by the phytochemical profile of the specific Digitalis species used. While Digitalis purpurea is the principal source, another important species, Digitalis lanata (woolly foxglove), is also a major source of cardiac glycosides like digoxin (B3395198). researchgate.netnih.gov The enzymatic and chemical composition of the plant leaves at the time of harvesting can affect the yield and composition of the final amorphous gitalin extract.

Table 1: Key Botanical Sources for Cardiac Glycosides

| Species | Common Name | Primary Glycosides of Interest | Family |

|---|---|---|---|

| Digitalis purpurea | Purple Foxglove | Gitalin, Digitoxin, Gitoxin | Plantaginaceae |

Classical and Modern Extraction Techniques for Gitalin from Plant Matrices

The extraction of gitalin from Digitalis leaves involves separating the glycosides from the complex plant matrix. Both classical and modern methods have been employed to achieve this.

Classical methods typically rely on solvent extraction using organic solvents. A common approach involves the maceration or Soxhlet extraction of dried and powdered Digitalis leaves with ethanol or an aqueous ethanol mixture. researchgate.netgoogle.com Following the initial extraction, a series of liquid-liquid partitions are often performed. For instance, chloroform has been used to separate the glycosides from the primary aqueous-alcoholic extract. medipol.edu.trgoogle.com One patented process for isolating digitoxin specifically mentions steps to remove gitalin, which involves extracting a chloroform-amyl ether solution with a sodium carbonate solution to wash out the more water-soluble gitalin fraction. google.com

Modern extraction techniques aim to improve efficiency and yield. Methods such as ultrasonication-assisted extraction have been explored to enhance the recovery of cardiac glycosides from plant material. researchgate.net These techniques use ultrasonic waves to disrupt plant cell walls, facilitating greater solvent penetration and more efficient extraction. Supercritical fluid extraction using CO2 is another advanced method that offers a green alternative to traditional organic solvents. researchgate.net

Table 2: Comparison of Extraction Techniques

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Maceration/Soxhlet | Soaking or continuously extracting plant material with a solvent (e.g., ethanol). | Simple, well-established. | Time-consuming, requires large solvent volumes. |

| Liquid-Liquid Partition | Separating components between two immiscible liquid phases (e.g., water and chloroform). | Effective for separating compounds with different polarities. | Can be labor-intensive, involves multiple steps. |

| Ultrasonication | Using high-frequency sound waves to accelerate extraction. | Increased efficiency, reduced extraction time. researchgate.net | Requires specialized equipment. |

| Supercritical Fluid Extraction | Using a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective. researchgate.net | High initial equipment cost. |

Advanced Purification and Fractionation Strategies for Amorphous Gitalin Preparations

Following initial extraction, the crude extract contains a mixture of various glycosides, tannins, and other plant constituents. google.com Advanced purification and fractionation are necessary to isolate the amorphous gitalin preparation.

Chromatographic techniques are central to this process. Column chromatography is a foundational method used for the large-scale separation of different glycoside groups. researchgate.net More advanced and higher-resolution techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed for finer separation and analytical identification of the components. medipol.edu.trresearchgate.net

One documented procedure involves treating an aqueous extract with a series of different solvents to separate the residue into a "digitoxin group" and a "gitalin group" of glycosides, exploiting the differential solubility of these compounds. researchgate.net Another method involves precipitating tannins and other materials from an aqueous-alcoholic extract using lead acetate, followed by further solvent extractions to isolate the desired glycosides. google.com The final step to obtain the amorphous form often involves controlled precipitation from a solution, for example, by adding a non-solvent like petroleum ether to a concentrate, followed by careful drying to prevent crystallization. google.comresearchgate.net

Theoretical Aspects of Glycoside Biosynthesis Pathways Relevant to Gitalin

The production of gitalin and other cardiac glycosides in Digitalis plants is the result of a complex secondary metabolic pathway. These compounds are steroids, with their basic structure derived from the cholesterol biosynthesis pathway. researchgate.net

The biosynthesis begins with precursors from the mevalonic acid pathway, which produces the fundamental building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). philadelphia.edu.jo These units are assembled to form the steroidal backbone, or aglycone. A key enzyme, 3β-hydroxysteroid dehydrogenase (3β-HSD), is involved in the modification of this steroid core. researcher.life

Subsequent steps involve a series of specific hydroxylations, oxidations, and reductions catalyzed by various enzymes, including those from the cytochrome P450 family (e.g., CYP87A), to form the specific aglycone (genin) characteristic of the cardiac glycoside. researcher.life The final stage is glycosylation, where sugar moieties, such as digitoxose (B191001), are sequentially attached to the aglycone. This process is critical as the sugar chain significantly influences the solubility and pharmacokinetic properties of the final glycoside. The entire pathway is a tightly regulated process within the plant, designed as a chemical defense mechanism. researchgate.net

Molecular and Supramolecular Characterization of Amorphous Gitalin

Theoretical Underpinnings of the Amorphous Solid State in Pharmaceutical Systems

The amorphous state is a high-energy, metastable form of a solid that lacks the long-range periodic order of a crystal. nih.govsparkl.me This disordered arrangement has significant implications for the material's therapeutic efficacy and stability.

Unlike crystalline solids, where atoms or molecules are arranged in a predictable, repeating three-dimensional lattice, amorphous solids exhibit a random, liquid-like arrangement of their constituent particles. sparkl.mevaia.com This lack of long-range order means that while there might be some degree of short-range order between neighboring molecules, there is no repeating pattern over a larger distance. nih.govstudysmarter.co.ukkinampark.com The structure of an amorphous solid can be visualized as a "frozen liquid," where the molecular motion has been arrested, but the disordered structure is retained. nih.gov

This disordered molecular arrangement in amorphous pharmaceuticals like gitalin can arise from various processes such as rapid cooling of a melt (quenching), freeze-drying, or spray-drying. nih.govkinampark.comresearchgate.net The rapid removal of thermal energy or solvent prevents the molecules from organizing themselves into a thermodynamically stable crystalline lattice. sparkl.me The resulting amorphous solid is characterized by its isotropic nature, meaning its physical properties are the same in all directions, unlike the anisotropic behavior of many crystalline solids. studysmarter.co.uk

From a thermodynamic perspective, the amorphous state is characterized by higher Gibbs free energy, enthalpy, and entropy compared to its crystalline form. nih.govnih.gov This excess energy is a consequence of the less-ordered molecular arrangement. nih.gov

Free Energy: The higher Gibbs free energy of amorphous gitalin is the driving force for its potential advantages, such as increased solubility and dissolution rates, which can enhance bioavailability. researchgate.net However, this higher energy state also makes it thermodynamically unstable and prone to crystallization over time. nih.govnih.gov The difference in free energy between the amorphous and crystalline states is a key factor in predicting the physical stability of the amorphous form. nih.gov

Entropy: Amorphous solids possess higher entropy due to their disordered nature. nih.govnih.gov Configurational entropy, which is a measure of the number of possible molecular arrangements, is a critical parameter in understanding the behavior of amorphous systems. nih.gov A higher configurational entropy contributes to the thermodynamic driving force for processes like crystallization but also plays a role in molecular mobility. nih.govnih.gov

Molecular Mobility: Molecular mobility refers to the ability of molecules within the solid to move. In the amorphous state, molecules have greater mobility compared to the crystalline state. nih.gov This mobility is a critical factor influencing both the physical and chemical stability of amorphous pharmaceuticals. nih.gov Increased molecular mobility can facilitate crystallization and degradation reactions. nih.gov The molecular mobility in amorphous solids is highly temperature-dependent and increases significantly above the glass transition temperature (Tg). tainstruments.com

Computational Chemistry and Molecular Dynamics Simulations in Amorphous Structural Analysis

Computational modeling provides atomic-level insights into the structure of amorphous materials where experimental techniques face limitations. ohio.edu The generation of a realistic amorphous model of gitalin is typically achieved through molecular dynamics (MD) simulations using a "melt-quench" protocol. youtube.com This process involves computationally heating the crystalline structure of gitalin far above its melting point to create a disordered liquid state. youtube.com This high temperature provides the molecules with sufficient kinetic energy to overcome the ordered lattice structure. youtube.com Subsequently, the system is rapidly cooled to a temperature below its glass transition temperature. This sudden cooling quench prevents the molecules from reorganizing into a thermodynamically favored crystalline arrangement, thus trapping them in a disordered, solid, amorphous state. youtube.com

The resulting model represents a large ensemble of gitalin molecules in a periodic boundary box, lacking long-range order but exhibiting short-range order, characteristic of amorphous solids. unacademy.com Analysis of this model, often through calculating the radial distribution function (RDF), can confirm the amorphous nature and reveal average intermolecular distances and coordination numbers. ohio.edu These simulations allow for the visualization of the three-dimensional arrangement of gitalin molecules, identifying common intermolecular contact points, such as hydrogen bonds, which are crucial for the cohesion of the amorphous structure. While this is a standard and powerful methodology, specific published models detailing the amorphous molecular arrangement of gitalin are not readily found in the reviewed literature.

The physical stability of an amorphous drug is a critical attribute, as recrystallization can alter its properties. mdpi.com Molecular dynamics (MD) simulations are a key predictive tool for assessing the physical stability of amorphous solid dispersions (ASDs) and pure amorphous drugs. mdpi.comresearchgate.netnih.govnih.gov By simulating the amorphous gitalin system over time, it is possible to quantify the molecular mobility, which is a primary determinant of physical stability. nih.gov High molecular mobility allows molecules to reorient and aggregate, which can lead to nucleation and crystal growth. nih.govnih.gov

Key parameters derived from these simulations serve as indicators of stability:

Diffusion Coefficient: A lower self-diffusion coefficient for gitalin molecules indicates restricted movement and, consequently, a higher kinetic barrier to crystallization. nih.gov

Interaction Energy: Stronger intermolecular interactions, particularly hydrogen bonds between drug molecules (or with a polymer carrier in a dispersion), can immobilize the molecules and enhance stability. nih.gov Fluctuations in interaction energy can signal the formation of drug-rich regions that may be precursors to crystallization. nih.gov

Structural Relaxation Time (α-relaxation): This parameter relates to the timescale of cooperative molecular motions. A longer relaxation time generally correlates with better physical stability. mdpi.com

By running simulations under various conditions (e.g., different temperatures and humidity levels), a stability profile can be generated. researchgate.net This computational screening helps in identifying conditions under which amorphous gitalin is most likely to remain stable. researchgate.net

Table 2: Hypothetical MD Simulation Data for Predicting Amorphous Gitalin Stability This table presents conceptual data to illustrate the use of simulation in stability assessment.

| Simulation Condition | Mean Diffusion Coefficient (x 10⁻¹⁰ cm²/s) | Mean Intermolecular H-Bonds per Molecule | Predicted Stability | Rationale |

| 25°C, 0% RH | 0.5 | 2.1 | High | Low molecular mobility and strong H-bonding network reduce crystallization risk. |

| 40°C, 0% RH | 2.5 | 1.8 | Moderate | Increased thermal energy leads to higher mobility and slightly weaker H-bonding. |

| 40°C, 75% RH | 8.0 | 1.3 (Gitalin-Gitalin) | Low | Sorbed water acts as a plasticizer, increasing mobility and disrupting the drug's stabilizing H-bond network. mdpi.com |

Comparative Analysis of Molecular Order and Energetics with Crystalline Gitalin

The differences between amorphous and crystalline gitalin are rooted in their fundamental structural and thermodynamic properties. Crystalline gitalin possesses a highly ordered, three-dimensional lattice structure where molecules are arranged in a repeating, periodic pattern. youtube.comvedantu.comeag.com This long-range order results in uniform intermolecular forces and a well-defined molecular environment throughout the solid. libretexts.org

This fundamental difference in molecular order leads to significant energetic distinctions. Amorphous solids are in a thermodynamically metastable state, possessing higher internal energy, enthalpy, and entropy compared to their crystalline counterparts. The ordered arrangement of the crystal lattice represents the lowest energy state, making it the most stable form. The excess Gibbs free energy of the amorphous state provides the thermodynamic driving force for the spontaneous transition (recrystallization) to the more stable crystalline form. researchgate.netresearchgate.net

These differences manifest in distinct physicochemical properties. Crystalline gitalin exhibits a sharp, well-defined melting point, as a specific amount of thermal energy is required to simultaneously break the uniform bonds of the crystal lattice. youtube.comlibretexts.org Amorphous gitalin, however, softens gradually over a range of temperatures, a phenomenon known as the glass transition, because the non-uniform intermolecular interactions require different amounts of energy to be overcome. unacademy.comyoutube.comphysicsgirl.in

Table 3: Comparative Properties of Crystalline vs. Amorphous Gitalin

| Property | Crystalline Gitalin | Amorphous Gitalin | Reference |

| Molecular Structure | Ordered, repeating 3D lattice; Long-range order. | Disordered, random arrangement; Only short-range order. | unacademy.comeag.comlibretexts.org |

| Thermodynamic State | Thermodynamically stable; Lowest energy state. | Thermodynamically metastable; Higher Gibbs free energy. | |

| Entropy | Lower | Higher | |

| Melting Behavior | Sharp, distinct melting point. | Softens over a temperature range (Glass Transition). | youtube.comlibretexts.orgphysicsgirl.in |

| Physical Stability | High physical stability. | Kinetically stable but prone to recrystallization over time. | mdpi.com |

| X-ray Diffraction | Sharp, characteristic diffraction peaks. | Broad, diffuse halo pattern. | eag.com |

| Isotropy | Anisotropic (properties vary with direction). | Isotropic (properties are uniform in all directions). | unacademy.comphysicsgirl.in |

Molecular Pharmacology and Biochemical Interactions of Gitalin Amorphous

Mechanism of Action at the Cellular Level: Inhibition of Na+/K+-ATPase

The principal molecular target of Gitalin (amorphous) and all cardiac glycosides is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. cvpharmacology.comnih.gov This enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process fueled by the hydrolysis of ATP. cvpharmacology.comwikipedia.org Inhibition of this pump by cardiac glycosides is the foundational event that triggers a cascade of cellular effects. nih.govresearchgate.net

Cardiac glycosides bind to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase. nih.gov The binding is reversible and exhibits high affinity, particularly when the enzyme is in its phosphorylated conformation. nih.gov While specific kinetic data for the amorphous mixture of gitalin is not extensively detailed in contemporary literature, studies on its components, such as gitoxin (B194528), and other cardiac glycosides like digoxin (B3395198), provide insight into the binding process.

Research on digoxin and gitoxin reveals they act as uncompetitive inhibitors of Na+/K+-ATPase, meaning they bind to the enzyme-substrate complex. tandfonline.comnih.gov This interaction leads to a reduction in both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km). nih.gov The binding is often cooperative, as indicated by a Hill coefficient greater than 1, suggesting the interaction at one binding site influences the affinity of others. tandfonline.comnih.gov Studies comparing digoxin and gitoxin have shown that Na+/K+-ATPase isoforms can exhibit different sensitivities to these glycosides, with gitoxin often demonstrating a higher potency. tandfonline.comnih.govmdpi.com

The inhibition of the Na+/K+-ATPase by Gitalin (amorphous) leads to a gradual increase in the intracellular concentration of Na+. cvpharmacology.com This rise in intracellular Na+ alters the electrochemical gradient that drives the function of the sodium-calcium (Na+/Ca2+) exchanger. cvpharmacology.com The Na+/Ca2+ exchanger typically expels Ca2+ from the cell; however, the reduced Na+ gradient diminishes its efficacy, leading to an accumulation of intracellular Ca2+. cvpharmacology.comdiff.org

This elevation in intracellular Ca2+ is the primary mechanism behind the positive inotropic (contractility-enhancing) effect of cardiac glycosides. cvpharmacology.comwikipedia.org In cardiac myocytes, the increased cytosolic Ca2+ enhances the uptake and subsequent release of Ca2+ from the sarcoplasmic reticulum, making more Ca2+ available to bind to the contractile proteins, troponin-C, thereby strengthening the force of contraction. cvpharmacology.com

Beyond its effects on ion homeostasis, the interaction of cardiac glycosides with Na+/K+-ATPase can also trigger various downstream cellular signaling pathways. These pathways can influence cell growth, differentiation, and apoptosis, and are an area of active research for the potential application of cardiac glycosides in other diseases, such as cancer. nih.govmdpi.com For instance, digoxin and its derivatives have been shown to modulate the activity of transcription factors like RORγt, which is involved in immune cell differentiation. h1.co

Comparative Molecular Pharmacology with Other Cardiac Glycosides

The therapeutic and toxicological profile of Gitalin (amorphous) is relative to other cardiac glycoside preparations. Early studies focused on comparing its therapeutic range with that of digitalis leaf, digitoxin (B75463), and digoxin. ahajournals.orgahajournals.org

Direct comparisons of the receptor binding affinities of Gitalin (amorphous) are limited in modern literature. However, historical studies indicated that Gitalin (amorphous) possesses a greater therapeutic range than other digitalis preparations available at the time. ahajournals.orgahajournals.org This suggests a different balance of affinity and kinetics at the Na+/K+-ATPase receptor site.

Modern studies on individual glycosides provide a clearer picture of relative potencies. For example, in studies comparing the inhibitory effects of digoxin and gitoxin on Na+/K+-ATPase from human erythrocyte membranes and porcine cerebral cortex, gitoxin was consistently found to be the more potent inhibitor. tandfonline.comnih.gov The IC50 values, which represent the concentration required to achieve 50% inhibition, are a common measure of potency.

Interactive Data Table: Comparative IC50 Values of Cardiac Glycosides on Na+/K+-ATPase

| Glycoside | Tissue Source | Low Affinity Isoform IC50 (M) | High Affinity Isoform IC50 (M) |

| Digoxin | Human Erythrocyte | Data not specified | Data not specified |

| Gitoxin | Human Erythrocyte | Data not specified | Data not specified |

| Digoxin | Porcine Cerebral Cortex | Data not specified | Data not specified |

| Gitoxin | Porcine Cerebral Cortex | Data not specified | Data not specified |

Note: Specific IC50 values from the comparative study by Pavlovic et al. (2007) were presented graphically and not explicitly enumerated in the text. The study did, however, state that gitoxin was consistently more potent than digoxin.

In vitro studies using cardiac cell cultures and isolated tissues are fundamental to understanding the cellular responses to cardiac glycosides. Such studies allow for the direct measurement of effects on contractility, electrophysiology, and ion channel function. While specific in vitro studies on Gitalin (amorphous) are scarce, the broader research on cardiac glycosides provides a framework for its expected actions.

For instance, in vitro studies have demonstrated that cardiac glycosides can alter the cardiac action potential by prolonging phase 3 and shortening phase 2, which can be reflected in a shortened QTc interval on an electrocardiogram. derangedphysiology.com They also increase the slope of phase 4 depolarization, which can enhance automaticity. derangedphysiology.com

Structure-Activity Relationship (SAR) Studies of Gitalin and its Derivatives

The biological activity of cardiac glycosides is intimately linked to their chemical structure. The core structure consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. nih.gov

The nature of the lactone ring (five-membered for cardenolides like digitoxin and gitoxin, and six-membered for bufadienolides) influences potency. nih.gov The stereochemistry of the steroid ring system is also crucial for binding to Na+/K+-ATPase. nih.gov The number and type of sugar residues attached at the C3 position affect the pharmacokinetic properties of the molecule, such as its solubility and half-life.

For gitoxin, a component of gitalin, its structure differs from digitoxin by the presence of a hydroxyl group at the C16 position. This seemingly minor structural difference can lead to variations in binding affinity and biological activity. tandfonline.comnih.gov SAR studies help in understanding how modifications to the cardiac glycoside structure can alter their therapeutic index and potentially lead to the development of new derivatives with more desirable pharmacological profiles.

Elucidation of Structural Motifs Critical for Pharmacological Activity

The pharmacological activity of the components of Gitalin (amorphous), like all cardiac glycosides, is intrinsically linked to specific structural motifs within their aglycone (steroid) core, the unsaturated lactone ring at C-17, and the sugar moieties attached at C-3. These features are essential for the high-affinity binding to the Na+/K+-ATPase, which is the molecular target.

The primary active components of Gitalin (amorphous) are Digitoxin, Gitoxin, and Gitaloxin (16-formylgitoxin). The core structure for these is a steroid nucleus with a unique U-shaped fold, resulting from a cis-trans-cis fusion of the A, B, C, and D rings, respectively. This specific stereochemistry is a critical determinant of biological activity.

Key Structural Features:

Aglycone (Steroid) Nucleus: The foundational steroid structure is essential for activity. The characteristic cis-fusion between rings A/B and C/D, and trans-fusion between rings B/C, is crucial for proper orientation and binding at the receptor site. Hydroxyl (-OH) groups at the C-3 and C-14 positions are vital; the C-3 hydroxyl serves as the attachment point for the sugar residues, and the C-14 hydroxyl is critical for the molecule's intrinsic activity.

Lactone Ring at C-17: The components of Gitalin are cardenolides, characterized by a five-membered α,β-unsaturated lactone ring attached in the β-orientation at the C-17 position of the steroid core. This lactone ring is a key functional group that directly interacts with the Na+/K+-ATPase enzyme. Saturation of the double bond in this ring leads to a significant loss of pharmacological activity.

Sugar Moiety at C-3: The sugar chain, attached to the C-3β hydroxyl group, plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. While the aglycone itself possesses the core activity, the sugars influence potency, solubility, and cell membrane permeability. The primary components of Gitalin each contain a chain of three digitoxose (B191001) sugar units. The nature and number of these sugar residues can affect the affinity of the glycoside for the Na+/K+-ATPase.

The subtle structural differences between the main components of Gitalin (amorphous) lead to variations in their pharmacological profiles. For example, Gitoxin differs from Digitoxin by the presence of an additional hydroxyl group at the C-16 position. This modification slightly alters the polarity and binding characteristics of the molecule. Gitaloxin, being 16-formylgitoxin, introduces a formyl group that further modifies its interaction with the enzyme.

Table 1: Critical Structural Motifs of Gitalin (Amorphous) Components and Their Function

| Structural Motif | Key Feature | Functional Significance | Component Variation |

| Steroid Nucleus | Cis-Trans-Cis Ring Fusion | Creates the necessary U-shape for receptor binding. | Conserved across major components. |

| 14β-Hydroxyl Group | Essential for intrinsic cardiotonic activity. | Conserved across major components. | |

| 3β-Hydroxyl Group | Attachment point for the sugar moiety. | Conserved across major components. | |

| Lactone Ring | C-17β Unsaturated Butyrolactone | Direct interaction with the Na+/K+-ATPase binding site. | Conserved across major components. |

| Sugar Moiety | Trisaccharide chain (Digitoxose) | Modulates potency, absorption, and distribution. | Identical sugar chain in major components. |

| Substitutions | C-16 Position | Influences polarity and binding affinity. | -H in Digitoxin; -OH in Gitoxin; -OCHO in Gitaloxin. |

In Silico and In Vitro Approaches to SAR Mapping

The structure-activity relationship (SAR) of cardiac glycosides like those found in Gitalin (amorphous) is extensively studied using a combination of computational (in silico) and laboratory-based (in vitro) methods. These approaches allow researchers to systematically investigate how specific structural features influence the biochemical interactions and pharmacological effects.

In Silico Approaches:

Computational methods provide powerful tools for predicting and explaining the binding of cardiac glycosides to their target, the Na+/K+-ATPase. These models help in understanding the molecular-level interactions that govern the activity of these compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the components of Gitalin, QSAR models can correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with their inhibitory potency against Na+/K+-ATPase. These models can help predict the activity of new, semi-synthetic derivatives.

Molecular Docking: This technique simulates the binding of a ligand (the cardiac glycoside) to the three-dimensional structure of its receptor (the Na+/K+-ATPase). Docking studies can predict the preferred binding orientation and conformation of molecules like Digitoxin and Gitoxin within the enzyme's binding pocket. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for high-affinity binding. For instance, docking can elucidate how the C-16 hydroxyl group of Gitoxin alters its interaction with amino acid residues in the binding site compared to Digitoxin.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This method can be used to assess the stability of the docked pose of a cardiac glycoside and to understand the conformational changes that may occur in both the drug and the enzyme upon binding.

In Vitro Approaches:

Experimental in vitro assays are essential for validating the predictions from in silico models and for directly measuring the pharmacological activity of the compounds.

Na+/K+-ATPase Inhibition Assays: The most direct method for assessing the activity of Gitalin's components is to measure their ability to inhibit the activity of purified Na+/K+-ATPase. These assays typically measure the rate of ATP hydrolysis in the presence of varying concentrations of the inhibitor, allowing for the determination of the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Such assays can precisely quantify the differences in potency between Digitoxin, Gitoxin, and other related glycosides.

Radioligand Binding Assays: These assays are used to determine the binding affinity (Kd) of a cardiac glycoside to the Na+/K+-ATPase. A radiolabeled cardiac glycoside, such as [3H]-ouabain, is allowed to bind to the enzyme. The components of Gitalin are then added as unlabeled competitors to displace the radioligand. The degree of displacement is used to calculate their binding affinity, providing a direct measure of how strongly they interact with the receptor.

Cell-Based Functional Assays: The physiological consequences of Na+/K+-ATPase inhibition can be studied in isolated cardiac muscle cells (cardiomyocytes). These assays can measure changes in intracellular calcium concentration, which is the direct result of Na+/K+-ATPase inhibition and the underlying mechanism for the increased force of contraction (positive inotropic effect).

Table 2: Methodologies for SAR Mapping of Cardiac Glycosides

| Approach | Method | Application for Gitalin (Amorphous) Components |

| In Silico | QSAR | Correlate structural descriptors with Na+/K+-ATPase inhibitory activity to predict potency. |

| Molecular Docking | Predict binding modes and identify key interactions of Digitoxin, Gitoxin, etc., with the Na+/K+-ATPase. | |

| Molecular Dynamics | Analyze the stability and dynamics of the glycoside-enzyme complex. | |

| In Vitro | Enzyme Inhibition Assay | Determine IC50 values to quantify the inhibitory potency of each component. |

| Radioligand Binding Assay | Measure the binding affinity (Kd) of each component to the Na+/K+-ATPase receptor. | |

| Cell-Based Assays | Assess the functional effects (e.g., changes in intracellular calcium) in cardiomyocytes. |

Strategies for Amorphous Formulations and Stabilization Research

Amorphous Solid Dispersions (ASDs) as a Stabilization Strategy

Amorphous Solid Dispersions (ASDs) involve dispersing a drug at a molecular level within a polymer matrix. This approach aims to maintain the drug in its high-energy amorphous state, thereby improving its solubility and dissolution rate mdpi.commdpi.com. The selection of appropriate polymeric carriers and understanding drug-polymer interactions are critical for the success of ASD formulations.

Polymeric carriers are fundamental to ASDs, acting as stabilizers that inhibit the recrystallization of the amorphous drug mdpi.comd-nb.info. These polymers help maintain the drug in a high-energy, disordered state by preventing molecular mobility and phase separation mdpi.comcrystalpharmatech.com. The effectiveness of a polymer in stabilizing amorphous Gitalin would depend on its ability to form a solid solution with the drug, its glass transition temperature (Tg), and its miscibility with Gitalin crystalpharmatech.com. Polymers with higher Tg values generally offer better stabilization by reducing the molecular mobility of the dispersed drug at storage temperatures d-nb.infomdpi.com.

Physical and chemical interactions between Gitalin and the chosen polymer are crucial for stabilizing the amorphous form crystalpharmatech.comnih.gov. These interactions, which can include hydrogen bonding, ionic bonding, van der Waals forces, and dipole-dipole interactions, serve to reduce the molecular mobility of Gitalin within the polymer matrix nih.govresearchgate.net. Stronger drug-polymer interactions generally lead to enhanced physical stability by preventing the drug from reverting to its crystalline state crystalpharmatech.comnih.gov. For instance, specific functional groups on the polymer can form hydrogen bonds with Gitalin, thereby increasing its activation energy for crystallization crystalpharmatech.comresearchgate.net.

Molecular mobility is a key factor dictating the physical stability of amorphous Gitalin mdpi.comnih.gov. High molecular mobility in the amorphous state increases the propensity for Gitalin to recrystallize, especially under elevated temperature and humidity conditions crystalpharmatech.comamericanpharmaceuticalreview.com. Polymers in ASDs stabilize Gitalin by reducing this molecular mobility. The glass transition temperature (Tg) of the amorphous system is a critical parameter; storage temperatures significantly below the Tg are necessary to ensure long-term stability crystalpharmatech.com. Research indicates that amorphous Gitalin's higher molecular mobility accelerates degradation pathways, underscoring the need for effective stabilization strategies to prevent crystallization during storage .

Co-Amorphous Systems for Enhanced Stability

Co-amorphous systems involve forming a molecularly dispersed amorphous mixture of a drug with a small molecule co-former. This strategy aims to enhance the physical stability and dissolution properties of the drug by creating a more stable amorphous phase.

The design of co-amorphous systems for Gitalin would involve selecting suitable small molecule co-formers that can form stable amorphous blends through specific intermolecular interactions researchgate.netrcaap.ptresearchgate.net. Amino acids are commonly explored as co-formers due to their ability to form hydrogen bonds and potentially ionic bonds with drugs, thereby stabilizing the amorphous state rcaap.ptresearchgate.netmdpi.com. The choice of co-former and the drug-to-co-former ratio are critical for achieving a stable, single-phase amorphous system researchgate.netresearchgate.netnih.gov. Screening methods, often involving milling kinetics, can help identify promising co-former candidates for specific drugs researchgate.netnih.gov.

Co-formers can significantly influence the hydrogen bonding network of Gitalin and alter its thermal properties, such as the glass transition temperature (Tg) researchgate.netmdpi.comresearchgate.net. By participating in or modifying Gitalin's hydrogen bonding network, co-formers can lead to a more stable amorphous structure researchgate.netmdpi.com. An increase in the Tg of the co-amorphous system compared to the pure amorphous drug is often observed, which is indicative of reduced molecular mobility and enhanced physical stability d-nb.inforesearchgate.netresearchgate.net. For example, co-amorphous systems with certain amino acids have shown improved Tg values, contributing to better long-term stability mdpi.com.

Advanced Research Methodologies and Future Directions in Gitalin Amorphous Studies

Development of Novel In Vitro Assays for Glycoside Pharmacological Profiling

The pharmacological profiling of cardiac glycosides, including the amorphous form of gitalin, is increasingly benefiting from the development of sophisticated in vitro assays. These modern techniques allow for more precise and rapid characterization of how these compounds interact with their biological targets and influence cellular pathways.

High-Throughput Screening Methodologies for Ligand-Target Interactions

High-Throughput Screening (HTS) has become an essential tool in drug discovery, enabling the rapid assessment of large numbers of compounds. For cardiac glycosides like gitalin, the primary molecular target is the Na+/K+-ATPase pump. numberanalytics.commdpi.com HTS assays are designed to identify and characterize molecules that bind to and inhibit this enzyme.

These methodologies often rely on biochemical assays that measure the enzymatic activity of Na+/K+-ATPase in the presence of test compounds. For instance, a common approach involves quantifying the hydrolysis of ATP, which is a direct measure of the pump's activity. A reduction in ATP hydrolysis in the presence of a compound like gitalin indicates an inhibitory interaction. Structure-based computer-aided drug design (SB-CADD) often precedes or complements HTS by analyzing the 3D structure of the biological target to identify potential binding sites. nih.gov

Table 1: HTS Methodologies for Gitalin-Target Interaction

| HTS Assay Type | Principle | Measured Endpoint | Application to Gitalin (amorphous) |

| Biochemical Assay | Measures the direct effect of the compound on the enzymatic activity of isolated Na+/K+-ATPase. | ATP hydrolysis, inorganic phosphate (B84403) release, or consumption of a cofactor. | Quantifies the direct inhibitory potency of gitalin on its primary target. |

| Binding Assay | Detects the physical interaction between the compound and the Na+/K+-ATPase protein. | Radioligand displacement (e.g., using [3H]ouabain) or fluorescence polarization. | Determines the binding affinity and kinetics of gitalin to the enzyme. |

| Cell-Based Viability Assay | Screens for compounds that induce cell death, a known effect of potent cardiac glycosides in cancer cells. nih.gov | Changes in cell proliferation or cytotoxicity markers (e.g., ATP levels via CellTiter-Glo®). | Identifies the functional consequence of Na+/K+-ATPase inhibition by gitalin in a cellular context. |

Cell-Based Reporter Assays for Signaling Pathway Activation Studies

Recent discoveries have shown that beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. mdpi.com Binding of cardiac glycosides can trigger various intracellular signaling cascades that are involved in processes like cell proliferation and apoptosis. mdpi.comnih.gov Cell-based reporter assays are powerful tools for studying this signaling activity.

These assays utilize genetically engineered cells that contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific DNA response element. When a signaling pathway is activated by a compound like gitalin, transcription factors bind to the response element, driving the expression of the reporter gene. The resulting signal (light or fluorescence) can be easily quantified and is proportional to the activation of the pathway. This allows researchers to dissect the complex signaling mechanisms initiated by gitalin.

Advancements in Analytical Characterization of Amorphous Pharmaceuticals

The physical state of a drug can significantly impact its properties. Amorphous gitalin, lacking a long-range ordered crystalline structure, presents unique analytical challenges and opportunities. researchgate.net Advanced analytical methods are crucial for ensuring its quality and stability.

In Situ Monitoring of Amorphous-Crystalline Transitions in Formulations

A primary concern for amorphous pharmaceuticals is their potential to spontaneously crystallize over time, which can alter bioavailability. researchgate.net In situ monitoring techniques are vital for studying this physical instability in real-time within a formulation.

In Situ Raman Spectroscopy : This technique can monitor the crystallization kinetics of amorphous drugs. nih.gov It provides chemical and structural information, allowing for the sensitive detection of the initial stages of crystal growth and even distinguishing between different polymorphic forms. nih.govchula.ac.th

In Situ Microscopy : Combined with real-time image analysis, in situ microscopy allows for the direct visualization and monitoring of crystallization processes. mdpi.com This method can provide valuable data on crystal size, number, and growth kinetics, and can even observe the transformation of amorphous precipitates into more stable crystalline forms. mdpi.com

These process analytical technologies (PAT) are critical for developing robust formulations by understanding how factors like temperature, humidity, and excipients influence the stability of amorphous gitalin. The key temperatures governing these transitions are the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). researchgate.net

High-Resolution Structural Mapping Techniques for Amorphous Solids

Characterizing the structure of an amorphous solid is challenging due to the absence of a regular crystal lattice. However, advanced techniques can provide insights into the short-range order and local atomic arrangements.

Geometric Phase Analysis (GPA) : Applied to high-resolution electron microscope images, GPA can analyze variations from an ideal structure. It determines the displacement of lattice fringes, which can be used to measure local strain and structural variations, even in materials with significant disorder like nanocrystals in an amorphous matrix. ecmjournal.org

Pair Distribution Function (PDF) Analysis : Derived from X-ray or neutron scattering data, the PDF provides information on the distribution of distances between pairs of atoms. This allows for the characterization of the local structure (short-range order) in amorphous materials, serving as a key input for creating and validating structural models. researchgate.net

These methods help to build a comprehensive picture of the "perfectly random structure" of amorphous gitalin, moving beyond simple statistical distributions to more accurate models of its solid-state arrangement. researchgate.net

Future Directions in Computational Drug Design and Formulation for Amorphous Glycosides

Computational approaches are set to revolutionize the development of complex molecules like amorphous glycosides. mdpi.com These methods accelerate the design process, reduce costs, and provide deep mechanistic insights that are often inaccessible through experimental means alone. researchgate.net

Future research in this area will likely focus on several key aspects:

Predictive Stability Models : Developing computational models that can accurately predict the physical stability of amorphous materials under various conditions, including in the presence of moisture and excipients. researchgate.net This involves using molecular descriptors and multivariate data analysis to sort compounds into glass-formers and non-glass-formers. researchgate.net

Molecular Dynamics (MD) Simulations : Using MD simulations to study drug-polymer interactions at an atomic level within amorphous solid dispersions (ASDs). nih.gov These simulations can help in the rational selection of polymers that best stabilize amorphous gitalin by inhibiting crystallization and reducing molecular mobility. nih.govresearchgate.net

Enhanced Formulation Design : Integrating computational tools into the formulation design process. This includes predicting drug-polymer compatibility, optimizing the manufacturing process (such as hot-melt extrusion or spray drying), and designing novel delivery systems to improve the performance of amorphous glycosides. numberanalytics.comnih.govresearchgate.net

Ligand- and Structure-Based Design : Employing computer-aided drug design (CADD) to discover and optimize new glycoside derivatives. nih.gov By simulating the binding of ligands to the Na+/K+-ATPase, researchers can design molecules with improved selectivity and pharmacological profiles, potentially leading to more effective and targeted therapies. numberanalytics.commdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for characterizing the amorphous structure of Gitalin?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm the absence of crystalline peaks . Pair this with differential scanning calorimetry (DSC) to analyze glass transition temperatures () and thermal stability. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) can elucidate molecular interactions and hydrogen-bonding patterns unique to the amorphous phase. Ensure cross-validation with dynamic light scattering (DLS) for particle size distribution .

- Key Considerations : For novel compounds, provide full synthetic protocols, purity data (e.g., HPLC traces), and spectral assignments in supplementary materials to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.